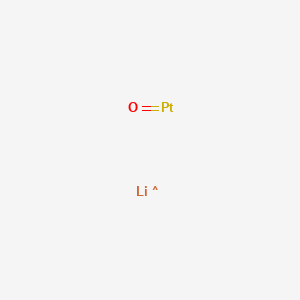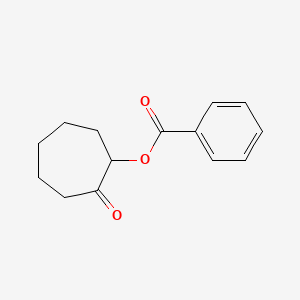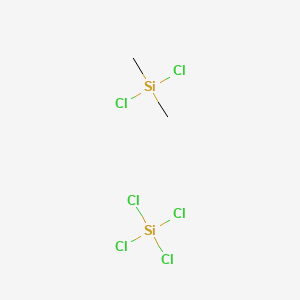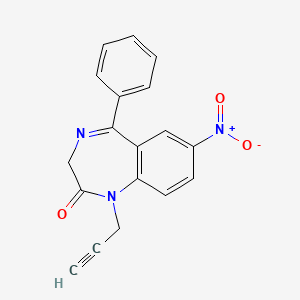
2,5-Bis(diphenylmethylidene)-1lambda~6~-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(diphenylmethylidene)-1lambda~6~-thiolane-1,1-dione is an organic compound characterized by its unique structure, which includes a thiolane ring substituted with diphenylmethylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(diphenylmethylidene)-1lambda~6~-thiolane-1,1-dione typically involves the condensation of thiolane-1,1-dione with benzaldehyde derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(diphenylmethylidene)-1lambda~6~-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiolane derivatives with varying degrees of saturation .
Scientific Research Applications
2,5-Bis(diphenylmethylidene)-1lambda~6~-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,5-Bis(diphenylmethylidene)-1lambda~6~-thiolane-1,1-dione involves its interaction with molecular targets through its diphenylmethylidene groups. These interactions can affect various pathways, including enzyme inhibition or activation, receptor binding, and modulation of cellular processes. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene: Similar structure but with a dihydrothiophene ring instead of a thiolane ring.
2,5-Bis(1-methylethyl)-pyrazine: A pyrazine derivative with different functional groups but similar applications in research.
Uniqueness
2,5-Bis(diphenylmethylidene)-1lambda~6~-thiolane-1,1-dione is unique due to its thiolane ring structure and the presence of diphenylmethylidene groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Properties
CAS No. |
51347-04-7 |
|---|---|
Molecular Formula |
C30H24O2S |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
2,5-dibenzhydrylidenethiolane 1,1-dioxide |
InChI |
InChI=1S/C30H24O2S/c31-33(32)27(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-22-28(33)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI Key |
MKAURJICEMIPOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C1=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B14649095.png)

![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)
![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)


![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)

![(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14649173.png)



